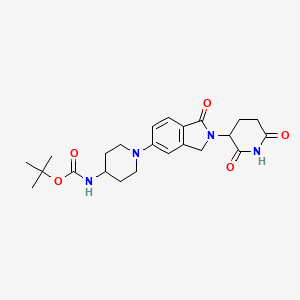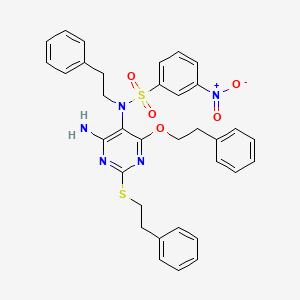
Trk-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-24 is a selective inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKC, and mutant forms TRKA G595R, TRKA G667C, and TRKA F589L. It has shown significant antitumor activity in various xenograft models and inhibits the proliferation of Ba/F3 cells expressing single mutants .
Méthodes De Préparation
The synthetic routes and reaction conditions for Trk-IN-24 involve multiple steps, including the use of specific reagents and catalysts. detailed industrial production methods are proprietary and not publicly disclosed. Generally, the synthesis involves the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity .
Analyse Des Réactions Chimiques
Trk-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and efficacy.
Substitution: Common reagents and conditions for substitution reactions include the use of halides and nucleophiles under controlled temperatures and pH levels. .
Applications De Recherche Scientifique
Trk-IN-24 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of TRK receptors and their role in various biochemical pathways.
Biology: this compound is utilized to investigate the biological functions of TRK receptors in cellular processes.
Medicine: The compound has shown promise in preclinical studies for its antitumor activity, making it a potential candidate for cancer therapy.
Industry: This compound is used in the development of new therapeutic agents targeting TRK receptors .
Mécanisme D'action
Trk-IN-24 functions by inhibiting the activity of TRK receptors. It binds to the ATP-binding site of the receptor, preventing the interaction with neurotrophins and subsequent receptor activation. This inhibition leads to the induction of cellular apoptosis and the suppression of tumor cell proliferation. The major molecular targets include TRKA, TRKC, and their mutant forms, with downstream pathways involving mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ .
Comparaison Avec Des Composés Similaires
Trk-IN-24 is compared with other TRK inhibitors such as:
Larotrectinib: An oral TRK inhibitor with high specificity and efficacy in treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK, used in treating various solid tumors.
Selitrectinib: A potent and selective inhibitor of TRK receptors with similar applications in cancer therapy.
This compound is unique due to its high selectivity for specific TRK mutants and its demonstrated efficacy in preclinical models .
Propriétés
Formule moléculaire |
C39H45N7O3 |
|---|---|
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
N-[3-cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-methyl-18-oxo-9-oxa-17,23,25,26-tetrazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C39H45N7O3/c1-27-30-10-11-33-25-41-37-13-12-36(43-46(33)37)39(48)40-14-6-4-3-5-7-19-49-34(23-30)24-35(27)38(47)42-32-21-28(20-31(22-32)29-8-9-29)26-45-17-15-44(2)16-18-45/h12-13,20-25,29H,3-9,14-19,26H2,1-2H3,(H,40,48)(H,42,47) |
Clé InChI |
YOBIWCLAYQWPPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=C1C(=O)NC3=CC(=CC(=C3)C4CC4)CN5CCN(CC5)C)OCCCCCCCNC(=O)C6=NN7C(=NC=C7C#C2)C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)




![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)


![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)


